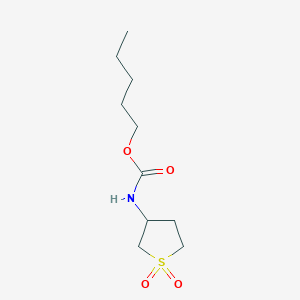![molecular formula C20H11N3O7 B3831250 4-[2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid](/img/structure/B3831250.png)
4-[2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid
Overview
Description
4-[2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring and an isoindole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine and isoindole intermediates, followed by their coupling under specific conditions. The reaction often requires the use of dehydrating agents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell division. By inhibiting this enzyme, the compound can disrupt the proliferation of cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another antifolate drug with a similar mechanism of action, used in the treatment of various cancers and autoimmune diseases.
Uniqueness
What sets this compound apart is its unique structure, which combines the properties of both pyrimidine and isoindole rings. This dual functionality allows it to interact with multiple molecular targets, potentially offering a broader range of therapeutic applications compared to similar compounds .
Properties
IUPAC Name |
4-[2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O7/c24-15(9-1-3-10(4-2-9)19(28)29)11-5-6-12-13(7-11)18(27)23(17(12)26)14-8-21-20(30)22-16(14)25/h1-8H,(H,28,29)(H2,21,22,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKSUYOHQYXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CNC(=O)NC4=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide](/img/structure/B3831169.png)
![5-bromo-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B3831171.png)
![5-bromo-N'-[(4,5-dibromo-2-furyl)methylene]nicotinohydrazide](/img/structure/B3831176.png)
![5-Bromo-N'-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B3831181.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3831185.png)
![[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B3831203.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B3831205.png)

![benzaldehyde (5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)hydrazone hydrobromide](/img/structure/B3831222.png)
![[(4-acetyl-2-nitrophenyl)thio]acetic acid](/img/structure/B3831227.png)
![2-[(carboxymethyl)thio]-5-nitrobenzoic acid](/img/structure/B3831234.png)
![dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyridin]-3'(2'H)-one](/img/structure/B3831240.png)
![2-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B3831255.png)
![2-[[3-[(2,2-Diphenylacetyl)amino]benzoyl]amino]benzoic acid](/img/structure/B3831258.png)
